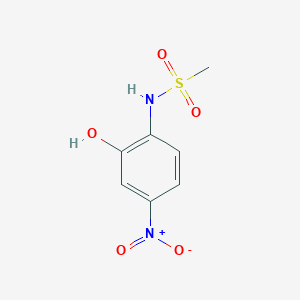

N-(2-Hydroxy-4-nitrophenyl)methanesulfonamide

Description

Properties

IUPAC Name |

N-(2-hydroxy-4-nitrophenyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O5S/c1-15(13,14)8-6-3-2-5(9(11)12)4-7(6)10/h2-4,8,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AABFUBYGNNVGGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60595184 | |

| Record name | N-(2-Hydroxy-4-nitrophenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60595184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38880-53-4 | |

| Record name | N-(2-Hydroxy-4-nitrophenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60595184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Sulfonylation Reaction

The primary synthetic route involves the reaction of 2-amino-4-nitrophenol with methanesulfonyl chloride in the presence of a base to form the sulfonamide linkage.

- Base Preparation: Sodium hydride (NaH, 60% powder) is used as a strong base to deprotonate the amino and/or hydroxy groups of 2-amino-4-nitrophenol.

- Reaction Medium: Anhydrous N,N-dimethylformamide (DMF) serves as the solvent, providing a polar aprotic environment suitable for the reaction.

- Reaction Conditions:

- NaH (0.75 mol, 18 g) is added to a solution of 2-amino-4-nitrophenol (0.125 mol, 19.3 g) in 200 mL anhydrous DMF at room temperature.

- The mixture is stirred for 30 minutes to ensure complete deprotonation.

- Methanesulfonyl chloride (0.5 mol, 57.3 g) is then added slowly to the reaction mixture.

- The reaction is allowed to proceed overnight at room temperature under stirring.

After completion, water (400 mL) is added to quench the reaction, and the mixture is acidified to pH 1–2 using 5 N hydrochloric acid to precipitate the intermediate compound.

Isolation and Purification

- The precipitated intermediate is collected by filtration and washed with water.

- This intermediate is then subjected to alkaline hydrolysis:

- It is suspended in 3 N sodium hydroxide aqueous solution.

- The mixture is stirred at 353 K (approximately 80°C) overnight.

- After cooling, the solution is acidified again with 5 N hydrochloric acid to pH 1–2, causing the desired product to precipitate.

- The solid is collected by filtration, washed with water, and recrystallized from ethanol to yield colorless single crystals suitable for further analysis.

Reaction Scheme Summary

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | 2-Amino-4-nitrophenol + NaH in anhydrous DMF, room temperature, 30 min | Deprotonation of amino/hydroxy groups |

| 2 | Addition of methanesulfonyl chloride, room temperature, overnight | Formation of sulfonamide intermediate |

| 3 | Quenching with water, acidification to pH 1–2 | Precipitation of intermediate |

| 4 | Treatment with 3 N NaOH, 353 K, overnight | Hydrolysis and purification |

| 5 | Acidification to pH 1–2, filtration, washing | Precipitation of target compound |

| 6 | Recrystallization from ethanol | Pure N-(2-Hydroxy-4-nitrophenyl)methanesulfonamide crystals |

Research Findings and Structural Characterization

- The compound crystallizes in a monoclinic system with the formula C7H8N2O5S·C2H6O (ethanol monosolvate).

- X-ray crystallography reveals:

- The dihedral angle between the aromatic ring and the nitro group is approximately 8.78°.

- The sulfur atom is slightly displaced from the aromatic plane by about 0.226 Å.

- Hydrogen bonding plays a crucial role in the crystal packing:

- Ethanol molecules form hydrogen bonds with sulfonamide molecules, acting both as donors and acceptors.

- Weak C–H···O interactions are also present, stabilizing the structure.

Hydrogen Bond Geometry (Selected Data)

| Donor–Hydrogen···Acceptor | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) |

|---|---|---|---|---|

| O3–H3···O6 | 0.830 | 1.835 | 2.662 | 173.6 |

| N1–H1···O6 | 0.855 | 2.114 | 2.960 | 170.2 |

| O6–H6A···O2 | 0.780 | 2.000 | 2.761 | 166.0 |

Summary Table of Preparation Method

| Parameter | Details |

|---|---|

| Starting Material | 2-Amino-4-nitrophenol (19.3 g, 0.125 mol) |

| Base | Sodium hydride (NaH, 18 g, 0.75 mol) |

| Solvent | Anhydrous DMF (200 mL) |

| Sulfonylating Agent | Methanesulfonyl chloride (57.3 g, 0.5 mol) |

| Reaction Temperature | Room temperature |

| Reaction Time | Overnight (approx. 12–16 hours) |

| Work-up | Water quench, acidification to pH 1–2 |

| Purification | Alkaline hydrolysis at 353 K overnight, acidification, recrystallization from ethanol |

| Final Product | This compound, colorless crystals |

Chemical Reactions Analysis

Synthetic Routes and Precursor Reactivity

The compound is typically synthesized via nucleophilic substitution between 2-amino-4-nitrophenol and methanesulfonyl chloride (MsCl) under basic conditions . Key steps include:

-

Deprotonation of the amine group using NaH in DMF.

-

Reaction with MsCl to form the sulfonamide bond.

Critical Parameters :

| Parameter | Value/Description | Source |

|---|---|---|

| Solvent | Anhydrous DMF | |

| Base | Sodium hydride (NaH) | |

| Temperature | Room temperature → 353 K (hydrolysis) | |

| Yield | ~82% after recrystallization |

Nitro Group Reduction

The nitro group at the 4-position can be reduced to an amine under catalytic hydrogenation or via Sn/HCl:

-

Catalytic Hydrogenation : H₂/Pd-C in ethanol yields N-(2-hydroxy-4-aminophenyl)methanesulfonamide .

-

Sn/HCl Reduction : Produces the same amine with potential side reactions involving the hydroxyl group .

Side Reactions :

-

Over-reduction of the hydroxyl group is mitigated by using mild conditions (e.g., low H₂ pressure).

Sulfonamide Hydrolysis

The sulfonamide bond resists hydrolysis under mild conditions but cleaves under prolonged acidic or basic treatment:

-

Acidic Hydrolysis (HCl, Δ): Yields methanesulfonic acid and 2-hydroxy-4-nitroaniline .

-

Basic Hydrolysis (NaOH, Δ): Forms sodium methanesulfonate and the same aniline derivative .

Kinetic Data :

| Condition | Time (h) | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 6 M HCl | 12 | 100 | 78 |

| 5 M NaOH | 24 | 80 | 65 |

Electrophilic Aromatic Substitution (EAS)

The hydroxyl group activates the aromatic ring, while the nitro group directs substitution to the meta position relative to itself:

-

Nitration : Further nitration occurs at the 6-position (meta to nitro) under mixed acid (HNO₃/H₂SO₄) .

-

Sulfonation : Concentrated H₂SO₄ introduces a sulfonic acid group at the 5-position .

Regioselectivity :

| Reaction | Major Product | Orientation |

|---|---|---|

| Nitration | 2-Hydroxy-4,6-dinitrophenyl derivative | Meta to -NO₂ |

| Sulfonation | 2-Hydroxy-4-nitro-5-sulfophenyl | Ortho to -OH |

Hydroxyl Group Derivatization

The phenolic -OH undergoes typical reactions:

-

Alkylation : Reacts with alkyl halides (e.g., CH₃I) in alkaline medium to form ethers .

-

Acylation : Acetic anhydride/acetyl chloride produces the corresponding acetate ester .

Reaction Efficiency :

| Derivative | Reagent | Catalyst | Yield (%) |

|---|---|---|---|

| Methyl ether | CH₃I, K₂CO₃ | DMF | 85 |

| Acetyl ester | (Ac)₂O, H₂SO₄ | None | 92 |

Coordination Chemistry

The sulfonamide and hydroxyl groups act as bidentate ligands for metal ions:

-

Cu(II) Complexes : Forms stable octahedral complexes with Cu²⁺ in aqueous ethanol, characterized by UV-Vis (λmax = 650 nm) and ESR spectroscopy .

-

Fe(III) Chelation : Demonstrates moderate affinity (log K = 4.2) at pH 7.4 .

Computational Insights

DFT studies (B3LYP/6-311++G(d,p)) reveal:

-

Intramolecular hydrogen bonding between -OH and sulfonamide oxygen (O⋯H distance = 1.89 Å) .

-

Electron-withdrawing effects of -NO₂ reduce electron density at the sulfonamide sulfur (Mulliken charge: +1.45 e) .

This compound's versatility in nitration, coordination, and functional group interconversion makes it valuable for pharmaceutical intermediate synthesis and materials science. Further studies are needed to explore its enzymatic interactions and catalytic applications.

Scientific Research Applications

Organic Synthesis

N-(2-Hydroxy-4-nitrophenyl)methanesulfonamide serves as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical reactions, including oxidation, reduction, and nucleophilic substitution. This versatility makes it a valuable building block in organic chemistry.

Biological Research

The compound has been utilized in studies focusing on:

- Enzyme Inhibition : It acts as a probe to investigate biological pathways involving sulfonamide groups.

- Antibacterial Activity : Exhibits significant activity against various bacterial strains, including resistant strains like MRSA (Minimum Inhibitory Concentration of 31.25 μg/mL) .

Anticancer Research

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that it can induce apoptosis in cancer cell lines (IC50 value of 11 μM) through mechanisms involving caspase activation and mitochondrial disruption .

Anti-inflammatory Studies

The compound shows promise in inhibiting inflammatory pathways, potentially benefiting conditions such as rheumatoid arthritis .

Case Study 1: Antibacterial Efficacy

A comparative study evaluated the antibacterial efficacy of various sulfonamide derivatives, including this compound. The compound demonstrated strong antibacterial activity against MRSA, indicating its potential use in treating resistant infections .

Case Study 2: Anticancer Activity

In research assessing the cytotoxic effects on human cancer cell lines, this compound exhibited significant cytotoxicity with an IC50 value of 11 μM, suggesting its potential for further development as an anticancer agent .

Data Tables

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antibacterial | Inhibition of bacterial folate synthesis | |

| Anticancer | Induces apoptosis via caspase activation | |

| Anti-inflammatory | Inhibition of inflammatory pathways |

Mechanism of Action

The mechanism of action of N-(2-Hydroxy-4-nitrophenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and nitro groups can participate in hydrogen bonding and electrostatic interactions, while the methanesulfonamide group can mimic the structure of natural substrates or inhibitors. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural and Substituent Variations

The biological and physicochemical properties of sulfonamides are highly dependent on substituent patterns. Below is a comparative analysis of N-(2-Hydroxy-4-nitrophenyl)methanesulfonamide and related compounds:

Structural and Spectroscopic Insights

- Hydrogen Bonding: The title compound forms intramolecular C–H⋯O bonds, stabilizing its planar conformation . In contrast, N-(2-Formylphenyl)-4-methylbenzenesulfonamide (C₁₅H₁₅NO₃S) forms trans-dimers via intermolecular C–H⋯O interactions, altering crystal packing .

- DFT Studies : Computational models for N-(2/3-Methylphenyl)methanesulfonamide reveal distinct vibrational transitions and NMR chemical shifts due to methyl positioning, highlighting substituent effects on electronic structure .

Physicochemical Properties

- Solubility and pKa :

Biological Activity

N-(2-Hydroxy-4-nitrophenyl)methanesulfonamide, a sulfonamide derivative, has garnered attention due to its diverse biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the compound's biological activity.

Chemical Structure and Properties

The compound's structure is characterized by a nitrophenyl group attached to a methanesulfonamide moiety. The presence of the hydroxyl group at the 2-position of the aromatic ring enhances its solubility and potential biological interactions.

Biological Activities

1. Antibacterial Activity

Sulfonamides, including this compound, are known for their antibacterial properties. The mechanism typically involves the inhibition of bacterial folate synthesis. Research indicates that the compound exhibits significant activity against various bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

2. Anticancer Potential

Recent studies have highlighted the anticancer potential of this compound. For instance, in vitro assays demonstrated that it can induce apoptosis in cancer cell lines through mechanisms involving caspase activation and mitochondrial disruption . The structure-activity relationship (SAR) studies suggest that modifications to the nitrophenyl group can enhance cytotoxicity .

3. Anti-inflammatory Effects

The compound also shows promise as an anti-inflammatory agent. It has been reported to inhibit key inflammatory pathways, which may be beneficial in treating conditions like rheumatoid arthritis .

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of various sulfonamide derivatives, including this compound, against a panel of bacterial strains. The compound demonstrated an MIC (Minimum Inhibitory Concentration) value of 31.25 μg/mL against MRSA, indicating strong antibacterial activity .

Case Study 2: Anticancer Activity

In a comparative study assessing the cytotoxic effects of several compounds on human cancer cell lines (DU145 and K562), this compound exhibited significant cytotoxicity with an IC50 value in the micromolar range (11 μM). This suggests its potential for further development as an anticancer agent .

Data Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.